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Compound of Interest

1-Propanone, 2,3-dibromo-1,3-
Compound Name:
diphenyl-

cat. No.: B1329671

Application Note: A Green Chemistry Approach to
Flavone Synthesis
Introduction

Flavones are a significant class of flavonoids, a group of naturally occurring polyphenolic
compounds found extensively in plants. These compounds are of great interest to researchers,
particularly in drug development, due to their wide range of biological activities, including
antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A common and
effective synthetic route to flavones is the Emilewicz—von Kostanecki cyclization, which
involves the bromination of a 2'-hydroxychalcone to form a chalcone dibromide intermediate,
followed by a base-catalyzed cyclodehydrobromination.[3]

This application note provides a detailed, eco-friendly protocol for the synthesis of flavones
from 2'-hydroxychalcones via the chalcone dibromide intermediate. The described method
utilizes a solvent-free grinding technique, which minimizes the use of hazardous organic
solvents, reduces reaction times, and offers high yields, aligning with the principles of green
chemistry.

Principle of the Reaction

The synthesis is a two-step process:
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e Bromination: The a,3-double bond of the 2'-hydroxychalcone is selectively brominated using
ammonium bromide and ammonium persulfate under aqueous moist conditions at room
temperature. This method avoids the need for protecting the hydroxyl group, which is often
required in traditional methods to prevent nuclear bromination.

e Cyclodehydrobromination: The resulting a,B-dibromo-2'-hydroxychalcone intermediate is
then treated with a base. The protocol described uses barium hydroxide moistened with
ethanol. The base facilitates an intramolecular nucleophilic attack of the hydroxyl group
followed by the elimination of two molecules of hydrogen bromide, leading to the formation of
the stable flavone ring system.

Experimental Protocols
Materials and Equipment

o Reagents: Substituted 2'-hydroxychalcones, Ammonium Bromide (NH4Br), Ammonium
Persulfate ((NH4)2S20s), Barium Hydroxide (Ba(OH)2), Ethanol, Dilute Hydrochloric Acid
(HCI), Deionized Water.

o Equipment: Mortar and pestle, beakers, Buchner funnel and flask, filtration apparatus, Thin
Layer Chromatography (TLC) plates, glass capillaries, pH indicator paper, IR
Spectrophotometer, NMR Spectrometer.

Protocol 1: Synthesis of a,3-Dibromo-2'-
hydroxychalcone (Intermediate)

This protocol details an eco-friendly grinding method for the bromination of 2'-
hydroxychalcones.

Place 2'-hydroxychalcone (1.0 mmol), ammonium bromide (2.0 mmol), and ammonium
persulfate (1.0 mmol) in a mortar.

Add 2-3 drops of water to moisten the mixture.

Grind the mixture with a pestle at room temperature for the time specified in Table 1.

Monitor the reaction progress using Thin Layer Chromatography (TLC).
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e Upon completion, add 20 mL of water to the reaction mixture and stir for 2-3 minutes.
e Filter the solid product using a Buchner funnel, wash thoroughly with water, and air dry.

e The a,B3-dibromo-2'-hydroxychalcone intermediate can be used in the next step without
further purification.

Protocol 2: Synthesis of Flavone

This protocol describes the cyclodehydrobromination of the intermediate to yield the final
flavone product.

e Place the a,3-dibromo-2'-hydroxychalcone (1.0 mmol) obtained from Protocol 1 in a clean
mortar.

e Add barium hydroxide (1.5 mmol) moistened with a few drops of ethanol.
o Grind the mixture vigorously with a pestle at room temperature for approximately 10 minutes.
e Monitor the reaction for completion by TLC.

e Once the reaction is complete, add 15 mL of dilute HCI to the mortar to neutralize the excess
base and precipitate the product.

¢ Filter the solid crude flavone under vacuum and wash with water until the filtrate is neutral.

» Purify the final product by recrystallization from aqueous ethanol to obtain pure crystalline
flavone.

» Confirm the structure and purity using spectroscopic methods (e.g., IR, *H NMR) and by
determining the melting point.

Visualization of Experimental Workflow
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Experimental Workflow for Flavone Synthesis
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Caption: Workflow for the two-step synthesis of flavones via a dibromide intermediate.
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Data Presentation and Characterization

The described grinding technique provides good to excellent yields for a variety of substituted
flavones. The reaction times are notably short, highlighting the efficiency of this solvent-free
method.

Table 1: Reaction Conditions and Yields for the Synthesis of Substituted Flavones.

Brominati Cyclizatio

Substitue . . . Melting
Entry Product on Time n Time Yield (%) .
nt (R) . . Point (°C)
(min) (min)
1 H Flavone 10 10 78 98-99
4'-
2 4'-OCHs Methoxyfla 12 10 82 156-157
vone
4-
3 4'-Cl Chloroflavo 15 10 75 188-189
ne
3.4
3.4'- )
4 Dimethoxyf 15 10 80 155-156
(OCH3)2
lavone

Characterization Data for Flavone (Entry 1):
e IR (KBr): 1640 cm~1 (C=0 stretch).

e 'HNMR (CDCls): 6 6.85 (s, 1H, C3-H), 7.45-7.96 (m, 8H, Aromatic), 8.25 (d, 1H, J = 9.0 Hz,
C5-H). The appearance of a singlet at 6 6.85 for the C3-proton and the absence of signals
corresponding to a and 3 protons of the chalcone confirm the formation of the flavone ring.

Conclusion

The synthesis of flavones from chalcone dibromides using a solvent-free grinding technique is
a highly efficient, rapid, and environmentally friendly method. It provides high yields and avoids
the complications of nuclear bromination and the use of volatile organic solvents. This protocol
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is well-suited for academic research laboratories and for professionals in the field of medicinal
chemistry and drug development looking for sustainable synthetic routes to this important class
of bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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